

# An In-depth Technical Guide to the Isomers and Analogs of Butyl Cyclohexanecarboxylate

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## Compound of Interest

Compound Name: *Butyl cyclohexanecarboxylate*

Cat. No.: B3192806

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## Abstract

This technical guide provides a comprehensive exploration of **butyl cyclohexanecarboxylate**, its primary isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl), and structurally related analogs. Intended for researchers, scientists, and professionals in drug development and chemical industries, this document delves into the synthesis, spectroscopic characterization, physicochemical properties, and applications of these compounds. By synthesizing technical data with practical insights, this guide aims to serve as a valuable resource for the informed design and utilization of this versatile chemical scaffold. We will explore the nuances of their molecular architecture, the causal relationships behind their varied properties, and their potential in fields ranging from medicinal chemistry to fragrance science.

## Introduction to the Cyclohexanecarboxylate Scaffold

The cyclohexanecarboxylate moiety is a recurring structural motif in a diverse array of chemical entities, from pharmaceuticals to industrial solvents and fragrances. Its prevalence stems from the unique combination of a flexible, non-planar cyclohexane ring and a polar ester group. This arrangement imparts a balance of lipophilicity and hydrophilicity, influencing solubility, membrane permeability, and intermolecular interactions. **Butyl cyclohexanecarboxylate**, with the general formula  $C_{11}H_{20}O_2$ , serves as a foundational example of this class of compounds. The isomeric variations of the butyl group introduce subtle yet significant changes in steric hindrance, electronic effects, and overall molecular topology, leading to a spectrum of distinct

physicochemical and biological properties. Understanding these structure-property relationships is paramount for the rational design of molecules with tailored functionalities.

## The Isomers of Butyl Cyclohexanecarboxylate: A Comparative Analysis

The four primary isomers of **butyl cyclohexanecarboxylate**—n-butyl, sec-butyl, isobutyl, and tert-butyl—share the same molecular formula but differ in the connectivity of the butyl group to the carboxylate oxygen. This seemingly minor variation has profound implications for their physical and chemical characteristics.

### Physicochemical Properties

The branching of the butyl chain significantly influences the intermolecular forces, which in turn dictates the macroscopic properties of the isomers.

Property	n-Butyl Cyclohexanecarboxylate	sec-Butyl Cyclohexanecarboxylate	Isobutyl Cyclohexanecarboxylate	tert-Butyl Cyclohexanecarboxylate
CAS Number	6553-81-7	6553-82-8	37139-85-8	16537-05-6
Molecular Weight	184.28 g/mol	184.28 g/mol	184.28 g/mol	184.28 g/mol
Boiling Point (°C)	~228	~220.6	~220.6	~91 (at 25 mmHg)
Density (g/mL)	~0.94	~0.95	Not readily available	Not readily available
Structure	Linear butyl chain	Branched at the first carbon	Branched at the second carbon	Highly branched tertiary structure

Note: Some physical properties are estimated or not widely reported and may vary with experimental conditions.

The linear n-butyl isomer exhibits the strongest van der Waals interactions, resulting in the highest boiling point. As branching increases from sec-butyl to isobutyl, the molecules become

more compact, leading to a slight decrease in boiling point. The highly branched and sterically hindered tert-butyl isomer has the lowest boiling point due to its reduced surface area for intermolecular contact.

## Synthesis of Butyl Cyclohexanecarboxylate Isomers

The most common and direct method for synthesizing these esters is the Fischer-Speier esterification, an acid-catalyzed reaction between cyclohexanecarboxylic acid and the corresponding butyl alcohol.[1]

Diagrammatic Representation of Fischer-Speier Esterification:



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Caption: General workflow for the synthesis of **butyl cyclohexanecarboxylate** isomers.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyclohexanecarboxylic acid (1.0 eq), the respective butyl alcohol (n-butanol, sec-butanol, isobutanol, or tert-butanol; 3.0-5.0 eq), and a suitable solvent such as toluene.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by fractional distillation under vacuum.

**Causality in Experimental Choices:** The use of an excess of the alcohol and the removal of water are crucial for maximizing the yield in this equilibrium-controlled reaction. The aqueous work-up is essential to remove the acid catalyst and any unreacted carboxylic acid.

Due to the steric hindrance of tert-butanol, alternative methods are sometimes employed for the synthesis of the tert-butyl ester. One such method involves the reaction of S-tert-butyl cyclohexanecarbothioate with tert-butyl alcohol in the presence of mercury(II) trifluoroacetate.

[\[2\]](#)

**Step-by-Step Methodology:**

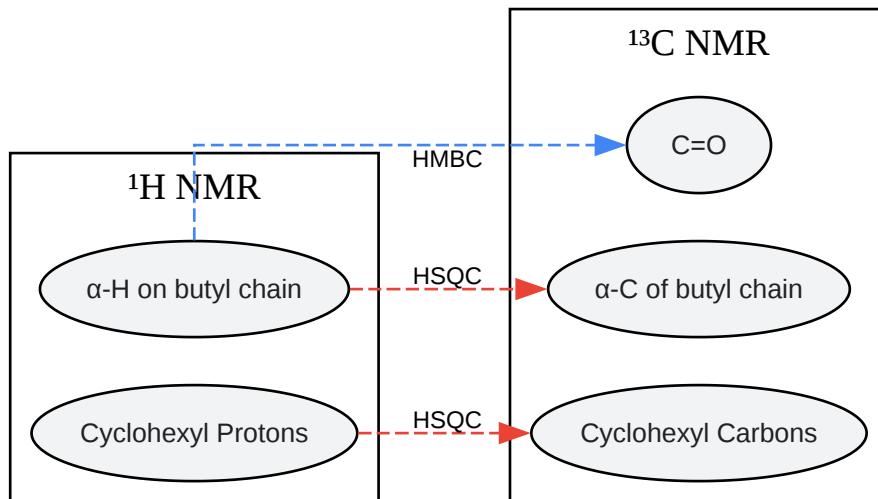
- Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve S-tert-butyl cyclohexanecarbothioate (1.0 eq) and tert-butyl alcohol (2.7 eq) in anhydrous acetonitrile.
- Reagent Addition: Add mercury(II) trifluoroacetate (2.0 eq) in one portion with vigorous stirring.
- Reaction: Stir the mixture for 45 minutes at room temperature.
- Work-up: Concentrate the reaction mixture on a rotary evaporator. Add hexane to precipitate the mercury salts and filter. Wash the filtrate with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate.
- Purification: Purify the crude product by column chromatography on neutral alumina using chloroform as the eluent, followed by distillation.[\[2\]](#)

## Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of these isomers.

The NMR spectra of the four isomers exhibit distinct patterns, particularly in the signals corresponding to the butyl group.

Diagrammatic Representation of Key NMR Structural Correlations:



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Caption: Key 2D NMR correlations for structural assignment.

Expected Chemical Shifts (in  $\text{CDCl}_3$ ,  $\delta$  in ppm):

Group	n-Butyl Isomer	sec-Butyl Isomer	Isobutyl Isomer	tert-Butyl Isomer
<b><sup>1</sup>H NMR</b>				
-O-CH <sub>2</sub> - (α-H)	~4.0	-O-CH- ~4.8	~3.8	N/A
-CH <sub>3</sub> (terminal)	~0.9	~0.9 & ~1.2	~0.9	~1.4 (s, 9H)
Cyclohexyl protons	~1.2-2.3	~1.2-2.3	~1.2-2.3	~1.2-2.3
<b><sup>13</sup>C NMR</b>				
C=O	~176	~175	~176	~175
-O-CH <sub>2</sub> - (α-C)	~64	-O-CH- ~72	~70	-O-C(CH <sub>3</sub> ) <sub>3</sub> ~80
Cyclohexyl carbons	~25-43	~25-43	~25-43	~25-43

Note: These are approximate values and can vary based on the solvent and instrument.

The most diagnostic signals are the singlet at ~1.4 ppm in the <sup>1</sup>H NMR for the nine equivalent protons of the tert-butyl group, and the corresponding quaternary carbon signal around 80 ppm in the <sup>13</sup>C NMR.[3][4][5]

The IR spectra of all isomers are dominated by a strong C=O stretching vibration characteristic of esters, typically appearing in the range of 1730-1740 cm<sup>-1</sup>. The C-O stretching vibrations are also prominent between 1100-1300 cm<sup>-1</sup>.

Electron ionization mass spectrometry (EI-MS) of these esters will show a molecular ion peak (M<sup>+</sup>) at m/z 184. The fragmentation patterns are influenced by the structure of the butyl group. Common fragmentation pathways include the loss of the butoxy group or the butyl group, and rearrangements such as the McLafferty rearrangement, particularly for the n-butyl isomer. The fragmentation of the cyclohexane ring will also contribute to the overall spectrum, with characteristic ions at m/z 83 and 55.[6]

## Analogs of Butyl Cyclohexanecarboxylate

The versatility of the cyclohexanecarboxylate scaffold allows for extensive structural modifications to fine-tune its properties for specific applications. These modifications can be broadly categorized into alterations of the cyclohexane ring and variations of the ester moiety.

## Ring-Modified Analogs

Modifications to the cyclohexane ring can introduce rigidity, alter polarity, and introduce new functional groups for further derivatization.

- **Substituted Cyclohexane Rings:** Introduction of substituents on the cyclohexane ring, such as in 4-tert-butylcyclohexanecarboxylic acid, can lock the ring in a specific conformation. This is a valuable strategy in drug design to reduce conformational flexibility and improve binding affinity to biological targets.<sup>[3]</sup>
- **Unsaturated Rings:** Analogs like butyl cyclohex-3-ene-1-carboxylate introduce unsaturation into the ring, which can serve as a handle for further chemical transformations.
- **Bioisosteric Replacements:** In medicinal chemistry, the cyclohexane ring can be replaced by bioisosteres to improve pharmacokinetic properties. Examples include bicyclo[1.1.1]pentane and cubane systems, which can mimic the spatial arrangement of substituents on the cyclohexane ring while offering improved metabolic stability and solubility.<sup>[2][7]</sup>

## Ester-Modified Analogs

Varying the alcohol component of the ester provides a straightforward way to modulate the compound's properties. Longer or more complex alkyl chains can increase lipophilicity, while the introduction of functional groups like hydroxyl or ether moieties can enhance water solubility.

## Applications and Future Perspectives

The isomers and analogs of **butyl cyclohexanecarboxylate** find utility in a range of industrial and research settings.

## Fragrance and Flavor Industry

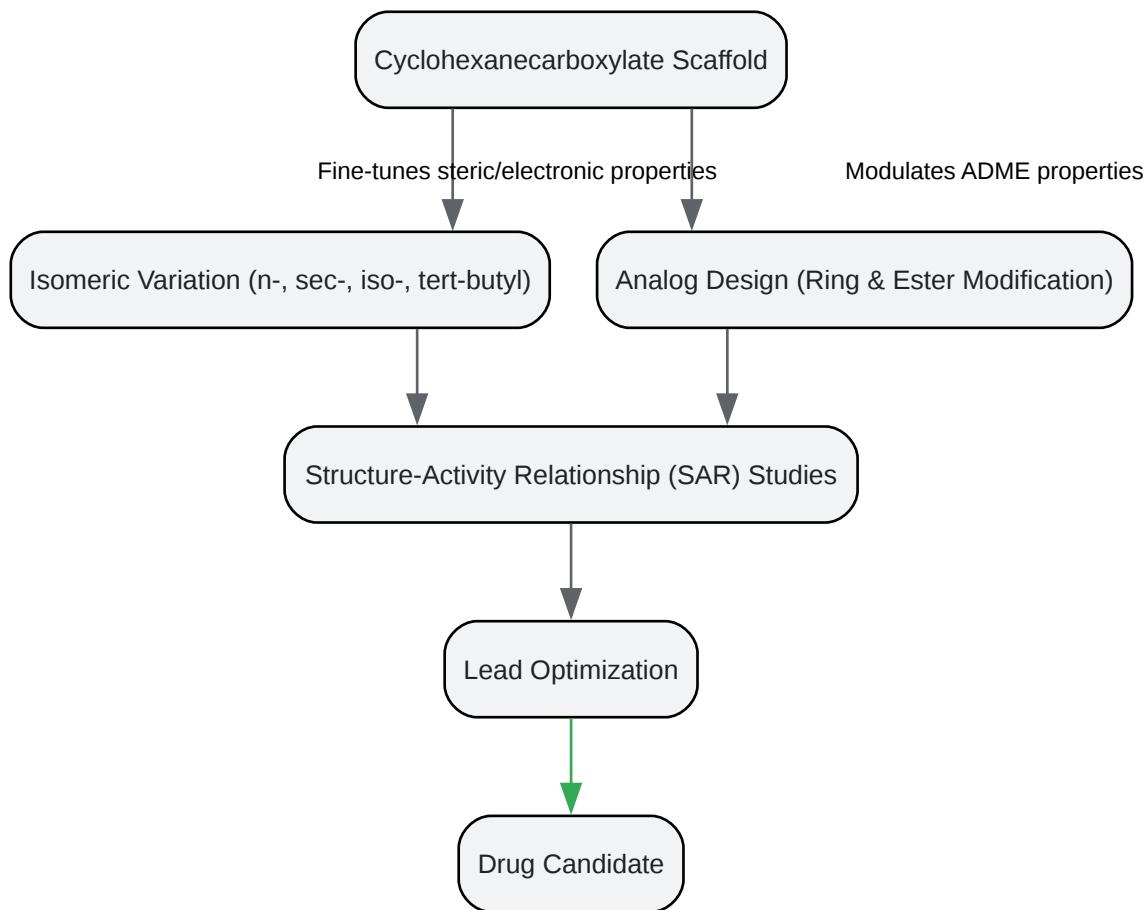
Many simple alkyl cyclohexanecarboxylates possess pleasant, fruity odors and are used as fragrance ingredients in perfumes, cosmetics, and other consumer products.<sup>[8]</sup> Their volatility

and odor profile can be tuned by modifying the ester and ring components.

## Medicinal Chemistry and Drug Discovery

The cyclohexanecarboxylate scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities. The rigid conformation of certain analogs, such as those derived from 4-tert-butylcyclohexanecarboxylic acid, makes them attractive for designing potent and selective ligands for various biological targets.

Diagrammatic Representation of the Role in Drug Discovery:



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Caption: The role of **butyl cyclohexanecarboxylate** isomers and analogs in drug discovery.

## Industrial Applications

Certain cyclohexanecarboxylate esters are used as plasticizers and solvents due to their favorable physical properties and relatively low toxicity.

## Conclusion

The isomers and analogs of **butyl cyclohexanecarboxylate** represent a rich and versatile class of chemical compounds. The subtle interplay of steric and electronic effects arising from the isomeric forms of the butyl group, coupled with the potential for extensive modification of the cyclohexane ring and ester functionality, provides a vast chemical space for exploration. A thorough understanding of the synthesis, characterization, and structure-property relationships of these compounds is crucial for their effective application in diverse fields, from the creation of novel fragrances to the development of next-generation therapeutics. This guide has aimed to provide a solid foundation for researchers and scientists working with this important chemical scaffold.

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